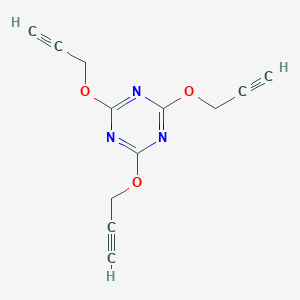
2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine
Overview
Description
2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is a chemical compound known for its unique structure and versatile applications. It consists of a triazine ring substituted with three prop-2-yn-1-yloxy groups. This compound is of significant interest in various fields of research due to its potential reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by prop-2-yn-1-yloxy groups. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow synthesis techniques. This method offers advantages such as improved reaction control, higher yields, and reduced production costs. The use of supported catalysts in continuous flow reactors can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The prop-2-yn-1-yloxy groups can be substituted with other nucleophiles, leading to a variety of functionalized triazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne groups can yield triazine derivatives with carbonyl functionalities, while substitution reactions can produce a wide range of functionalized triazines with different properties and applications.
Scientific Research Applications
2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine has a broad range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the creation of diverse chemical libraries for screening and development.
Biology: The compound can be used in the design of bioactive molecules and probes for studying biological processes. Its reactivity makes it suitable for conjugation with biomolecules.
Industry: Used in the production of advanced materials, coatings, and polymers with specialized properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(isopropyl)-1,3,5-triazine: Similar triazine core but with different substituents, leading to variations in reactivity and applications.
2,4,6-Tris(ethynyl)-1,3,5-triazine:
Uniqueness
2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is unique due to the presence of prop-2-yn-1-yloxy groups, which impart distinct reactivity and functional properties. This makes it a valuable compound for the synthesis of diverse derivatives and for applications requiring specific chemical functionalities .
Properties
IUPAC Name |
2,4,6-tris(prop-2-ynoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h1-3H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFJNVUYUQQIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NC(=NC(=N1)OCC#C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385176 | |
| Record name | STK047125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15911-93-0 | |
| Record name | STK047125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine useful in organic synthesis?
A1: this compound is a versatile building block in organic synthesis due to its three propargyl groups. These groups readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a popular type of click chemistry. [] This allows for the efficient and modular synthesis of tripodal compounds and dendrimer cores. []
Q2: Can you describe the synthesis of a specific compound using this compound as highlighted in the research?
A2: The research demonstrates the synthesis of 2,4,6-tris((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)-1,3,5-triazine. [] This involves a click reaction between this compound and benzyl azide under microwave irradiation. [] The reaction proceeds rapidly (within 1 minute) and with good yields, highlighting the efficiency of this approach. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


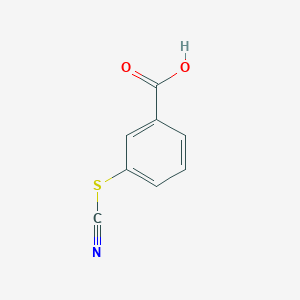
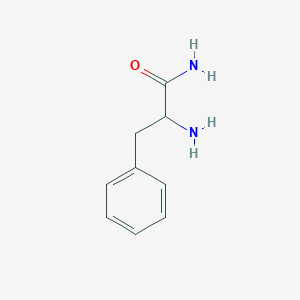
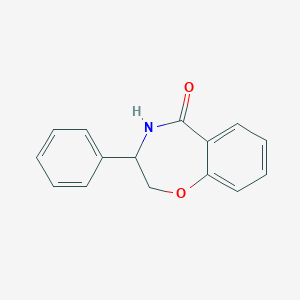

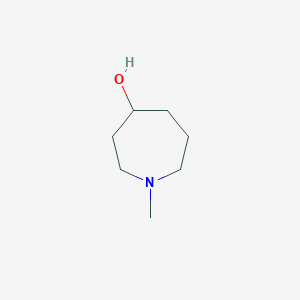
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
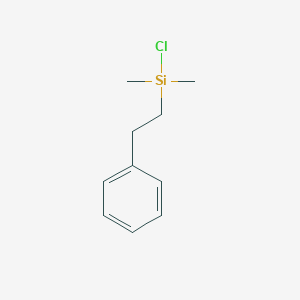


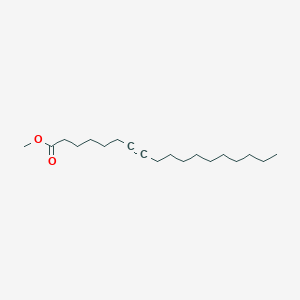

![2-[2-(4-methoxyphenyl)ethenyl]pyridine](/img/structure/B101573.png)
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
